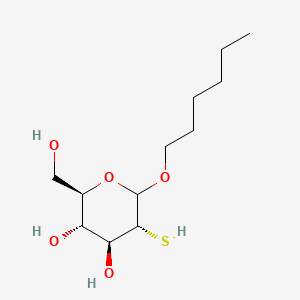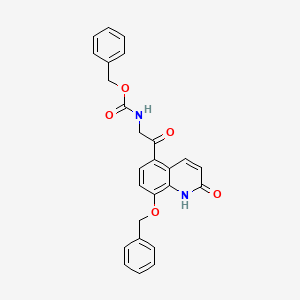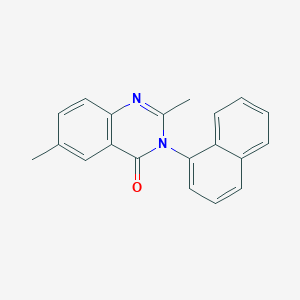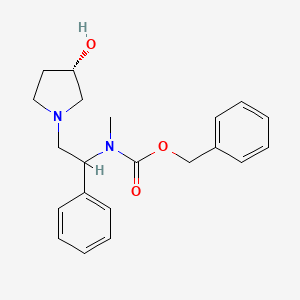![molecular formula C21H18ClIOS B11830087 Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-](/img/structure/B11830087.png)
Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benceno, 1-[[3-cloro-4-(2-yodoetil)fenil]tio]-3-(fenilmetoxi)-: es un complejo compuesto orgánico caracterizado por su estructura única, que incluye un anillo de benceno sustituido con varios grupos funcionales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Benceno, 1-[[3-cloro-4-(2-yodoetil)fenil]tio]-3-(fenilmetoxi)- típicamente involucra múltiples pasos, comenzando con la preparación de los compuestos intermedios. Un método común implica la reacción de 3-cloro-4-(2-yodoetil)feniltiol con 3-(fenilmetoxi)benceno bajo condiciones específicas para formar el producto deseado. Las condiciones de reacción a menudo incluyen el uso de un solvente adecuado, como diclorometano, y un catalizador, como paladio sobre carbono, para facilitar la reacción.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reacciones a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, es crucial para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
Benceno, 1-[[3-cloro-4-(2-yodoetil)fenil]tio]-3-(fenilmetoxi)- experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse usando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la eliminación de átomos de halógeno.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, donde los átomos de halógeno son reemplazados por otros nucleófilos, como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.
Sustitución: Yoduro de sodio en acetona para reacciones de intercambio de halógenos.
Principales Productos Formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados deshalogenados.
Sustitución: Varios derivados del benceno sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Benceno, 1-[[3-cloro-4-(2-yodoetil)fenil]tio]-3-(fenilmetoxi)- tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de Benceno, 1-[[3-cloro-4-(2-yodoetil)fenil]tio]-3-(fenilmetoxi)- involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y modulando su actividad, lo que lleva a varias respuestas biológicas. Las vías exactas involucradas pueden variar dependiendo de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
- Benceno, 1-[[3-cloro-4-(2-bromoethyl)fenil]tio]-3-(fenilmetoxi)-
- Benceno, 1-[[3-cloro-4-(2-fluoroetil)fenil]tio]-3-(fenilmetoxi)-
- Benceno, 1-[[3-cloro-4-(2-cloroethyl)fenil]tio]-3-(fenilmetoxi)-
Singularidad
Benceno, 1-[[3-cloro-4-(2-yodoetil)fenil]tio]-3-(fenilmetoxi)- es único debido a la presencia del átomo de yodo, que puede influir significativamente en su reactividad y actividad biológica. El átomo de yodo puede mejorar la capacidad del compuesto para participar en el enlace de halógeno, que puede ser crucial para su interacción con los objetivos biológicos.
Propiedades
Fórmula molecular |
C21H18ClIOS |
|---|---|
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
2-chloro-1-(2-iodoethyl)-4-(3-phenylmethoxyphenyl)sulfanylbenzene |
InChI |
InChI=1S/C21H18ClIOS/c22-21-14-20(10-9-17(21)11-12-23)25-19-8-4-7-18(13-19)24-15-16-5-2-1-3-6-16/h1-10,13-14H,11-12,15H2 |
Clave InChI |
WAPKFYKGFDBRME-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCI)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)
![1-[(4'aR,7'aR)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanamine](/img/structure/B11830020.png)
![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)
![methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B11830035.png)
![2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone](/img/structure/B11830041.png)




![1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-](/img/structure/B11830065.png)



